molecular formula C17H27NO3 B13416291 Metolachlor-2-ethoxy

Metolachlor-2-ethoxy

Cat. No.: B13416291
M. Wt: 293.4 g/mol
InChI Key: OIVFMFRNCWZHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metolachlor-2-ethoxy is an organic compound belonging to the chloroacetanilide family of herbicides. It is widely used in agriculture to control broadleaf weeds and grasses. This compound is a derivative of aniline and is known for its effectiveness in pre-emergence weed control in crops such as corn, soybeans, and cotton .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metolachlor-2-ethoxy is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The process begins with the condensation of MEA with methoxyacetone to form an imine. This imine is then hydrogenated to produce the S-stereoisomeric amine. The secondary amine is subsequently acetylated with chloroacetylchloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Metolachlor-2-ethoxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Metolachlor-2-ethoxy has a wide range of scientific research applications, including:

Mechanism of Action

Metolachlor-2-ethoxy exerts its herbicidal effects by inhibiting the formation of very long chain fatty acids in plants. This inhibition disrupts cell membrane formation and function, leading to the death of the targeted weeds. The molecular targets involved in this process include elongases and geranylgeranyl pyrophosphate cyclases, which are part of the gibberellin pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metolachlor-2-ethoxy is unique due to its specific chemical structure, which provides it with distinct physical and chemical properties. Its effectiveness in controlling a wide range of weeds and its relatively low toxicity to non-target organisms make it a valuable tool in modern agriculture .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

2-ethoxy-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C17H27NO3/c1-6-15-10-8-9-13(3)17(15)18(14(4)11-20-5)16(19)12-21-7-2/h8-10,14H,6-7,11-12H2,1-5H3

InChI Key

OIVFMFRNCWZHCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)COCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.